molecular formula C18H18ClNO5S B2367230 methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate CAS No. 1327168-55-7

methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate

Cat. No.: B2367230
CAS No.: 1327168-55-7
M. Wt: 395.85
InChI Key: QZZUOTFJJFCTJJ-ATVHPVEESA-N
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Description

Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate is an organic compound characterized by the presence of a sulfonyl group, a chlorophenyl group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-ethoxyaniline in the presence of a base, followed by esterification with methyl acrylate. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted chlorophenyl compounds. These products can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-chlorophenyl) sulfone: Used as a precursor for polymers and has similar sulfonyl functionality.

    β-Keto sulfones: Versatile building blocks in organic synthesis with sulfonyl and carbonyl groups.

Uniqueness

Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate is unique due to its combination of a sulfonyl group with chlorophenyl and ethoxyphenyl groups, providing distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its role in scientific research further highlight its significance.

Properties

IUPAC Name

methyl (Z)-2-(4-chlorophenyl)sulfonyl-3-(4-ethoxyanilino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5S/c1-3-25-15-8-6-14(7-9-15)20-12-17(18(21)24-2)26(22,23)16-10-4-13(19)5-11-16/h4-12,20H,3H2,1-2H3/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZUOTFJJFCTJJ-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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